Hydroxypinacolone retinoate
Overview
Description
Hydroxypinacolone retinoate is a derivative of retinoic acid, a class of compounds related to vitamin A. It was developed as a more stable and less irritating alternative to traditional retinoids like retinoic acid (tretinoin). This compound is known for its stability, efficacy in promoting skin cell turnover, stimulating collagen production, and reducing the appearance of fine lines and wrinkles . It is commonly found in anti-aging skincare products such as serums, creams, and lotions .
Mechanism of Action
Target of Action
Hydroxypinacolone retinoate, a cosmetic-grade ester of all-trans retinoic acid, is known to bind directly to retinoid receptors inside skin cells . These retinoid receptors are the primary targets of this compound .
Mode of Action
It can bind directly to the retinoid receptors of the skin cells to switch on or alter gene expression, leading to the production of new proteins, like collagen .
Biochemical Pathways
this compound affects several biochemical pathways. It enhances the process of natural skin renewal by promoting the growth and differentiation of cells . It also inhibits the synthesis of tyrosinase, an enzyme responsible for the production of melanin, thereby reducing dark spots . Furthermore, it normalizes the formation of the follicular epithelium to prevent it from becoming clogged, which could lead to acne .
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its bioavailability. It is produced as 10% active and 90% solvent called dimethyl isosorbide . When a product claims 2% Granactive Retinoid, it means 0.2% this compound (and 1.8% dimethyl isosorbide) on the ingredient list .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to reduce fine lines and wrinkles, enhance skin texture, correct dark spots and pigmentation, and prevent acne . It also stimulates skin cell proliferation, restoring thickness to skin that has become thinner over time .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. It has superior stability, meaning that your product will remain active while it’s sitting on your bathroom shelf . This is very important because a clinical study, which looked at 12 different cosmetic-grade retinoids, demonstrated anywhere from 0-80% decrease in the amount of retinoid actually in the bottle after six months on the shelf .
Biochemical Analysis
Biochemical Properties
Hydroxypinacolone retinoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds directly to retinoic acid receptors, specifically the retinoic acid receptor (RAR) and retinoid X receptor (RXR). This binding leads to the activation of these receptors, which in turn regulate gene expression related to cell proliferation, differentiation, and apoptosis. The interaction of this compound with these receptors is crucial for its biological activity, promoting skin cell turnover and collagen synthesis .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It enhances cell turnover and proliferation, leading to the replacement of old and damaged cells with new, healthy ones. This process is particularly beneficial for skin cells, as it helps reduce the appearance of fine lines, wrinkles, and hyperpigmentation. Additionally, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulates gene expression related to collagen production and inflammation . It also impacts cellular metabolism by promoting the synthesis of essential proteins and enzymes involved in skin health .
Molecular Mechanism
The molecular mechanism of this compound involves its direct binding to retinoic acid receptors. Upon binding, it activates these receptors, leading to the transcription of target genes involved in cell growth, differentiation, and apoptosis. This compound also inhibits the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and other extracellular matrix components. This inhibition helps maintain the structural integrity of the skin and reduces the formation of wrinkles .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown high stability and low degradation over time. Studies have demonstrated its sustained release profile, which ensures a consistent and prolonged effect on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown positive effects on skin health, including improved collagen synthesis and reduced inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it promotes collagen synthesis and enhances skin elasticity without causing significant irritation. At higher doses, this compound may lead to adverse effects such as skin irritation and redness. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with retinoic acid receptors. It influences the expression of genes related to collagen synthesis, cell proliferation, and differentiation. Additionally, this compound affects the metabolic flux of retinoids, ensuring a steady supply of active compounds for skin health .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be encapsulated in nanoparticles or lipid-based carriers to enhance its transdermal delivery and ensure deep penetration into the dermis layer. This targeted delivery system allows for a sustained release of this compound, maximizing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it binds to retinoic acid receptors and modulates gene expression. It may also localize to other cellular compartments, such as the cytoplasm, where it interacts with enzymes and proteins involved in cellular metabolism. The precise localization of this compound is essential for its activity and function in promoting skin health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxypinacolone retinoate is synthesized through the esterification of all-trans-retinoic acid with hydroxypinacolone . The process involves the reaction of all-trans-retinoic acid with hydroxypinacolone in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction typically takes place in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, this compound is produced using high-pressure homogenization techniques to encapsulate the active ingredients in nanoparticles . This method enhances the stability and transdermal delivery efficiency of the compound, allowing it to penetrate deep into the dermis layer for sustained release of active ingredients .
Chemical Reactions Analysis
Types of Reactions
Hydroxypinacolone retinoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
Scientific Research Applications
Hydroxypinacolone retinoate has a wide range of scientific research applications:
Comparison with Similar Compounds
Hydroxypinacolone retinoate is compared with other similar compounds, including:
Retinol: A less potent form of vitamin A that requires conversion to retinoic acid in the skin.
Retinyl Palmitate: A retinoid ester that is less irritating but also less effective than this compound.
Tretinoin (Retinoic Acid): A potent retinoid that can cause significant irritation and requires careful usage.
This compound stands out due to its stability, efficacy, and lower irritation potential, making it a preferred choice for individuals with sensitive skin .
Properties
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O3/c1-19(14-15-22-21(3)13-10-16-26(22,7)8)11-9-12-20(2)17-24(28)29-18-23(27)25(4,5)6/h9,11-12,14-15,17H,10,13,16,18H2,1-8H3/b12-9+,15-14+,19-11+,20-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPLFRLIWKRQFT-XUJYDZMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC(=O)C(C)(C)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893412-73-2 | |
Record name | Hydroxypinacolone retinoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893412732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxypinacolone Retinoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYPINACOLONE RETINOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ3V2F02E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.